molecular formula C11H13N5O B11877226 9H-Purin-6-amine, 9-(4-methoxy-2-cyclopenten-1-yl)-, (1R-cis)- CAS No. 194606-97-8

9H-Purin-6-amine, 9-(4-methoxy-2-cyclopenten-1-yl)-, (1R-cis)-

Cat. No.: B11877226
CAS No.: 194606-97-8
M. Wt: 231.25 g/mol
InChI Key: OMOAJIOJPLKBFH-JGVFFNPUSA-N
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Description

9-((1R,4S)-4-Methoxycyclopent-2-en-1-yl)-9H-purin-6-amine is a synthetic compound that belongs to the class of purine derivatives. This compound is characterized by the presence of a methoxy group attached to a cyclopentene ring, which is further connected to a purine moiety. The unique structure of this compound makes it a subject of interest in various fields of scientific research, including medicinal chemistry and organic synthesis.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 9-((1R,4S)-4-Methoxycyclopent-2-en-1-yl)-9H-purin-6-amine typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions to meet industrial demands.

Chemical Reactions Analysis

Types of Reactions

9-((1R,4S)-4-Methoxycyclopent-2-en-1-yl)-9H-purin-6-amine can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while substitution reactions can introduce various functional groups onto the cyclopentene ring.

Scientific Research Applications

9-((1R,4S)-4-Methoxycyclopent-2-en-1-yl)-9H-purin-6-amine has several scientific research applications:

    Medicinal Chemistry: The compound is studied for its potential as a therapeutic agent due to its purine structure, which is common in many biologically active molecules.

    Organic Synthesis: It serves as an intermediate in the synthesis of more complex molecules, making it valuable in the development of new synthetic methodologies.

    Biological Studies: Researchers investigate its interactions with biological targets to understand its mechanism of action and potential biological effects.

Mechanism of Action

The mechanism of action of 9-((1R,4S)-4-Methoxycyclopent-2-en-1-yl)-9H-purin-6-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The purine moiety allows it to mimic natural nucleotides, potentially inhibiting or modulating the activity of enzymes involved in nucleotide metabolism. This can lead to various biological effects, including antiviral or anticancer activities.

Comparison with Similar Compounds

Similar Compounds

    Adenosine: A naturally occurring purine nucleoside with similar structural features.

    Guanosine: Another purine nucleoside that shares the purine moiety.

    9-((1R,4S)-4-Hydroxycyclopent-2-en-1-yl)-9H-purin-6-amine: A closely related compound with a hydroxy group instead of a methoxy group.

Uniqueness

The uniqueness of 9-((1R,4S)-4-Methoxycyclopent-2-en-1-yl)-9H-purin-6-amine lies in its specific substitution pattern, which can confer distinct chemical and biological properties compared to other purine derivatives. This makes it a valuable compound for exploring new therapeutic avenues and synthetic methodologies.

Properties

CAS No.

194606-97-8

Molecular Formula

C11H13N5O

Molecular Weight

231.25 g/mol

IUPAC Name

9-[(1R,4S)-4-methoxycyclopent-2-en-1-yl]purin-6-amine

InChI

InChI=1S/C11H13N5O/c1-17-8-3-2-7(4-8)16-6-15-9-10(12)13-5-14-11(9)16/h2-3,5-8H,4H2,1H3,(H2,12,13,14)/t7-,8+/m0/s1

InChI Key

OMOAJIOJPLKBFH-JGVFFNPUSA-N

Isomeric SMILES

CO[C@H]1C[C@H](C=C1)N2C=NC3=C(N=CN=C32)N

Canonical SMILES

COC1CC(C=C1)N2C=NC3=C(N=CN=C32)N

Origin of Product

United States

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